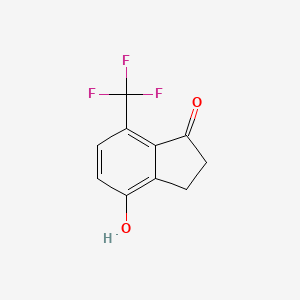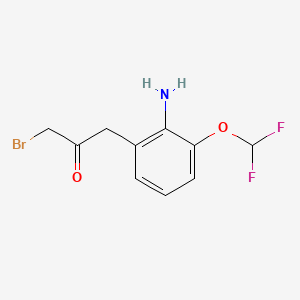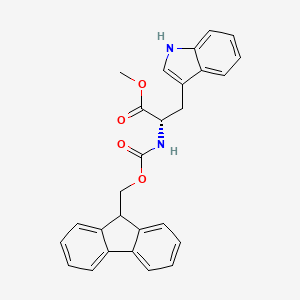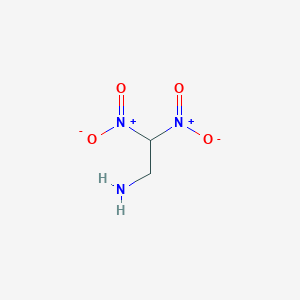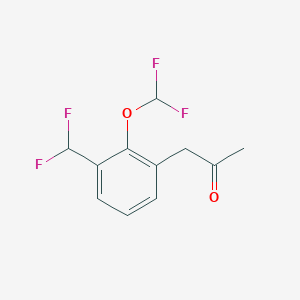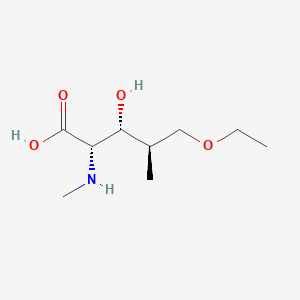
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of (2R,4E)-2-methyl-4-hexenal with tert-butyl isocyanoacetate, followed by hydrolysis and subsequent transformations to obtain the target compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography. The use of advanced techniques and equipment is essential to achieve efficient production on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its unique stereochemistry allows for selective binding to target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4R)-4,5-dihydroxy isoleucine
- (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid
Uniqueness
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C9H19NO4 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(2S,3R,4R)-5-ethoxy-3-hydroxy-4-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C9H19NO4/c1-4-14-5-6(2)8(11)7(10-3)9(12)13/h6-8,10-11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8-/m1/s1 |
Clé InChI |
BELRGBINTSKBGB-GJMOJQLCSA-N |
SMILES isomérique |
CCOC[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O |
SMILES canonique |
CCOCC(C)C(C(C(=O)O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



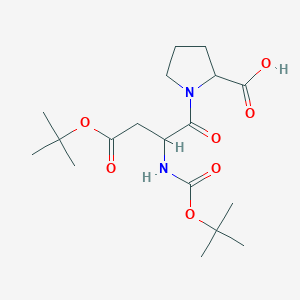
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
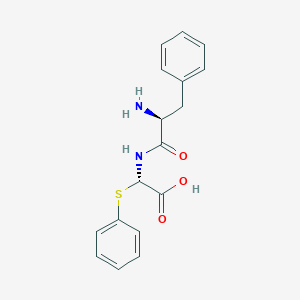

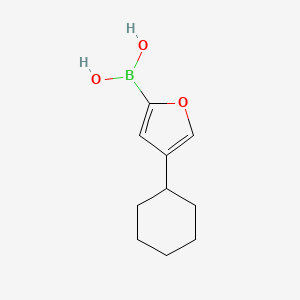

![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
